Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-28-18-5-2-15(3-6-18)12-21-24-25-22(31-21)16-8-10-26(11-9-16)23(27)17-4-7-19-20(13-17)30-14-29-19/h2-7,13,16H,8-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORYPKIFOGLVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiadiazole intermediate.
Incorporation of the Benzo[d][1,3]dioxole Moiety: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the piperidine-thiadiazole intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to a more saturated heterocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield benzoic acid derivatives, while reduction of the thiadiazole ring can produce piperidine-thiadiazoline compounds.
Scientific Research Applications
Structural Characteristics
The compound features a piperidine ring connected to a thiadiazole moiety and a benzo[d][1,3]dioxole unit. This unique structure contributes to its biological activity and potential applications in pharmaceuticals.
Anticancer Activity
Recent studies have shown that derivatives of benzo[d][1,3]dioxole exhibit significant cytotoxic effects against various cancer cell lines. For example, one study demonstrated that compounds similar to benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.2 | Apoptosis induction |
| Compound B | HeLa | 10.5 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuropharmacology
The piperidine component of the compound suggests potential applications in neuropharmacology. Studies indicate that similar compounds can act as dopamine receptor antagonists, which may be beneficial in treating disorders such as schizophrenia and Parkinson's disease .
Polymer Chemistry
Benzo[d][1,3]dioxole derivatives are being investigated for their role in developing new polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown to improve their performance in various applications, including coatings and composites .
Case Study 1: Anticancer Efficacy
A study conducted at Sultan Qaboos University explored the anticancer properties of a series of benzo[d][1,3]dioxole derivatives. The results indicated that the compound significantly reduced tumor growth in xenograft models of breast cancer when administered at doses of 20 mg/kg .
Case Study 2: Antimicrobial Screening
In a collaborative study with several universities, the antimicrobial efficacy of benzo[d][1,3]dioxole derivatives was tested against clinical isolates of bacteria. The findings revealed that the compound exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of various biological pathways. For example, its anticancer activity may be due to its ability to inhibit tubulin polymerization, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Piperidine-Linked Methanones with Heterocyclic Substituents
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Yield (%) | Notable Data |
|---|---|---|---|---|
| Target Compound | 1,3,4-Thiadiazol-2-yl with 4-methoxybenzyl substituent | 633.18 (HRMS) | — | — |
| (5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(piperidin-1-yl)methanone (4b) | Pyrazolyl substituent with tert-butyl group | 357.45 | 80 | IR: 1647 cm⁻¹ (C=O) |
| 5-(Benzo[d][1,3]dioxol-5-yl)naphthalen-1-ylmethanone (62) | Naphthalene extension on benzo[d][1,3]dioxol-5-yl | — | — | NMR-confirmed stereochemistry |
| JJKK-048 ({4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone) | Bis-benzo[d][1,3]dioxol-5-yl and triazole substituent | — | — | IC₅₀ = 0.7 nM (MAGL inhibition) |
Key Observations :
Thiadiazole-Containing Derivatives
Key Observations :
- Thiadiazole derivatives generally exhibit higher metabolic stability than thiophene-containing analogs (3s) due to reduced susceptibility to oxidative degradation .
- The target compound’s 4-methoxybenzyl group may confer improved selectivity over MAGL inhibitors like JJKK-048, which lack this substituent .
Biological Activity
The compound Benzo[d][1,3]dioxol-5-yl(4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its efficacy and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety which is known for its pharmacological properties.
- A thiadiazole ring that contributes to its biological activity.
- A piperidine scaffold which enhances its interaction with biological targets.
The molecular formula is with a molecular weight of approximately 396.51 g/mol.
Anticancer Activity
Recent studies have demonstrated the compound's significant anticancer properties. For instance:
- In vitro studies showed that derivatives of benzo[d][1,3]dioxole exhibited potent antitumor activity against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values ranged from 1.54 µM to 4.52 µM, indicating strong efficacy compared to standard drugs like doxorubicin with IC50 values of 7.46 µM to 8.29 µM .
| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
The mechanism of action appears to involve the inhibition of the EGFR tyrosine kinase , leading to reduced cell proliferation and increased apoptosis as evidenced by annexin V-FITC assays and cell cycle analysis .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- It was tested against various bacterial strains including Escherichia coli and Bacillus subtilis. The results indicated moderate to high antibacterial activity, suggesting potential applications in treating bacterial infections .
The biological mechanisms underlying the activity of this compound include:
- Apoptosis Induction : Enhanced expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, leading to inhibited proliferation.
- Molecular Docking Studies : Computational analyses suggest strong binding affinities to key biological targets involved in cancer progression.
Case Studies
A recent case study focused on the synthesis and evaluation of related compounds revealed that modifications in the substituents on the thiadiazole ring significantly influenced their anticancer potency. Compounds with larger hydrophobic groups exhibited enhanced activity against cancer cell lines, supporting structure-activity relationship (SAR) studies .
Q & A
Q. What are the key steps in synthesizing this compound, and what purification methods are recommended?
The synthesis typically involves coupling reactions between piperidine derivatives and substituted benzoyl groups. For example, benzoylpiperidine analogs are synthesized via nucleophilic substitution or condensation reactions under reflux conditions. Purification often employs column chromatography with gradients of n-hexane/EtOAc (e.g., 5:5 ratio) to isolate high-purity solids (78–84% yields). Monitoring reactions via TLC and optimizing solvent systems are critical to minimize byproducts .
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H/13C-NMR : Assign peaks for aromatic protons (e.g., benzo[d][1,3]dioxol-5-yl at δ 6.7–7.2 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .
- Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error. For example, [M+H]+ ions at m/z 501.6 align with theoretical values .
- Elemental Analysis : Address discrepancies between calculated and observed C/H/N ratios by cross-validating with NMR and MS data .
Q. How can HPLC methods be optimized for purity assessment?
Use reverse-phase C18 columns with mobile phases like acetonitrile/water (e.g., 70:30). Adjust flow rates (1.0 mL/min) and UV detection (254 nm) to achieve baseline separation. Retention times (~13–15 minutes) and peak area (>95%) indicate purity .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance yield and scalability?
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings to improve crosslinking efficiency .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 4 hours to 30 minutes) while maintaining >75% yield .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
Q. What strategies resolve contradictions in analytical data?
- Crystallography : Use SHELX software for single-crystal X-ray diffraction to unambiguously confirm stereochemistry and bond angles. SHELXL refinement handles high-resolution data, even for twinned crystals .
- Isotopic Labeling : Introduce 13C or 15N labels to trace specific groups in NMR spectra, clarifying ambiguous assignments .
Q. How can biological activity and selectivity be evaluated in vitro/in vivo?
- Enzyme Assays : Measure MAGL inhibition using fluorogenic substrates (e.g., 4-nitrophenyl acetate). IC50 values <10 nM indicate potency .
- Activity-Based Protein Profiling (ABPP) : Use JJKK-048-like probes to assess off-target effects on serine hydrolases, ensuring >100-fold selectivity over FAAH or COX-1 .
- In Vivo Models : Administer doses (1–10 mg/kg) in rodent pain models (e.g., writhing test) while monitoring cannabimimetic side effects (hypomotility, hyperthermia) .
Q. What computational tools predict pharmacokinetic properties or target interactions?
- Molecular Docking : Use AutoDock Vina to simulate binding poses with MAGL’s catalytic triad (Ser122, Asp239, His269). Validate with MD simulations for stability .
- ADMET Prediction : SwissADME estimates logP (~3.5) and BBB permeability to prioritize analogs with favorable bioavailability .
Methodological Challenges and Solutions
Handling Air-Sensitive Intermediates
- Schlenk Techniques : Conduct reactions under argon using dried solvents (e.g., THF over Na/benzophenone) to prevent hydrolysis of thiadiazole intermediates .
- Inert Atmosphere Ovens : Dry crystals under vacuum (40°C) to avoid decomposition .
Addressing Low Solubility in Bioassays
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
